4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole

Beschreibung

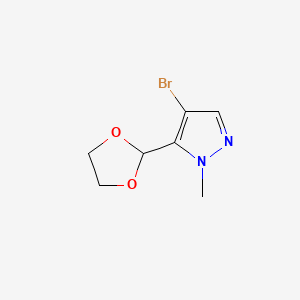

4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a bromine atom at the 4-position, a 1,3-dioxolane ring at the 5-position, and a methyl group at the 1-position of the pyrazole core.

Eigenschaften

Molekularformel |

C7H9BrN2O2 |

|---|---|

Molekulargewicht |

233.06 g/mol |

IUPAC-Name |

4-bromo-5-(1,3-dioxolan-2-yl)-1-methylpyrazole |

InChI |

InChI=1S/C7H9BrN2O2/c1-10-6(5(8)4-9-10)7-11-2-3-12-7/h4,7H,2-3H2,1H3 |

InChI-Schlüssel |

FFDHQNPEGVNATD-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C(C=N1)Br)C2OCCO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Formation of the Dioxolane Ring: The dioxolane ring can be introduced through the reaction of the brominated pyrazole with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of 4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization Reactions: The dioxolane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

Substitution Products: Compounds with different substituents replacing the bromine atom.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced derivatives with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.

Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects and Physicochemical Properties

Key Observations :

- Dioxolane vs. Halogenated Substituents : The 1,3-dioxolane group in the target compound likely improves aqueous solubility compared to bromophenyl (e.g., compound 17) or trifluoromethyl () groups, which are more lipophilic .

- Sulfonamide Derivatives : Compound 17 includes a sulfonamide group, which is associated with enhanced biological activity (e.g., antimicrobial effects) but may reduce membrane permeability .

Key Insights :

- The 1,3-dioxolane group in the target compound may facilitate CNS targeting, whereas sulfonamide (compound 17) and thiazole () derivatives are more suited for peripheral therapeutic applications .

- Halogenated analogs (e.g., bromo, chloro) are prevalent in antimicrobial and anticancer research due to their electrophilic reactivity and ability to disrupt protein-ligand interactions .

Stability and Practical Considerations

- Discontinued Products : Compounds like 4-Bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole () were discontinued, possibly due to stability issues or synthetic challenges, highlighting the importance of substituent selection for commercial viability .

- Storage Conditions : Derivatives with labile groups (e.g., bromomethyl in ) require careful handling, whereas the dioxolane moiety in the target compound may offer better stability under standard conditions .

Biologische Aktivität

4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole (CAS: 2734773-75-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H9BrN2O2

- Molecular Weight : 235.06 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromine atom and a dioxolane moiety.

1. Anti-inflammatory Effects

Research indicates that compounds within the pyrazole class, including 4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole, exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole derivatives that demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives showed up to 85% inhibition of TNF-α at specific concentrations, indicating a promising therapeutic potential for inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied. In particular, derivatives similar to 4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole were tested against various bacterial strains, including E. coli and S. aureus. Results showed substantial antibacterial activity, with certain compounds achieving comparable efficacy to standard antibiotics .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Some studies have reported that specific pyrazole compounds can induce apoptosis in cancer cell lines through various pathways, including the inhibition of cell proliferation and modulation of apoptosis-related proteins .

The biological activities of 4-Bromo-5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Certain studies suggest that pyrazole derivatives inhibit enzymes involved in inflammatory processes and cell proliferation.

- Cytokine Modulation : The ability to modulate cytokine production plays a crucial role in their anti-inflammatory and anticancer effects.

Case Study 1: Anti-inflammatory Activity

A study evaluated a series of novel pyrazole derivatives for their anti-inflammatory properties. Among these, one derivative exhibited significant inhibition of TNF-α (up to 85%) at a concentration of 10 µM, compared to the standard dexamethasone .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis of various pyrazole derivatives tested against multiple bacterial strains. One compound demonstrated potent activity against Pseudomonas aeruginosa, suggesting that structural modifications in the pyrazole framework could enhance antimicrobial efficacy .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.